molecular formula C10H11ClN2O3 B14893119 4-chloro-N-(2-nitrophenyl)butanamide

4-chloro-N-(2-nitrophenyl)butanamide

Cat. No.: B14893119
M. Wt: 242.66 g/mol
InChI Key: DDLUELRIEMDZDX-UHFFFAOYSA-N
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Description

4-chloro-N-(2-nitrophenyl)butanamide is an organic compound with the molecular formula C10H11ClN2O3 It is a derivative of butanamide, featuring a chloro group at the fourth position and a nitrophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-nitrophenyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-chloro-N-(2-aminophenyl)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chlorobutanoic acid and 2-nitroaniline.

Scientific Research Applications

4-chloro-N-(2-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chloro group can participate in substitution reactions with nucleophiles in the biological environment.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-nitrophenyl)butanamide
  • 4-chloro-N-(2-chloro-4-nitrophenyl)butanamide

Uniqueness

4-chloro-N-(2-nitrophenyl)butanamide is unique due to the specific positioning of the nitro and chloro groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing groups (nitro and chloro) can affect the compound’s chemical behavior, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

4-chloro-N-(2-nitrophenyl)butanamide

InChI

InChI=1S/C10H11ClN2O3/c11-7-3-6-10(14)12-8-4-1-2-5-9(8)13(15)16/h1-2,4-5H,3,6-7H2,(H,12,14)

InChI Key

DDLUELRIEMDZDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCl)[N+](=O)[O-]

Origin of Product

United States

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